molecular formula C14H17NO B1315929 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 83507-33-9

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Número de catálogo: B1315929
Número CAS: 83507-33-9
Peso molecular: 215.29 g/mol
Clave InChI: DCDAOVIVXGHHHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:

Aplicaciones Científicas De Investigación

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one can be compared with other similar compounds, such as:

Actividad Biológica

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarities to various bioactive alkaloids. This compound exhibits a range of biological activities, making it a promising candidate for drug development, particularly in the treatment of neurological disorders and pain management.

Chemical Structure and Properties

The molecular formula for this compound is C14_{14}H17_{17}NO, with a molar mass of approximately 215.29 g/mol. The compound features a benzyl group at the 3-position and a carbonyl group at the 8-position of the bicyclic system, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit various biological activities, including:

  • Neurotransmitter Receptor Modulation : This compound has shown potential in modulating neurotransmission through interactions with serotonin (5-HT) receptors and opioid receptors.
  • Anticancer Activity : Preliminary studies suggest cytotoxic effects on different tumor cell lines, including glioblastoma and hepatocellular carcinoma.
  • Analgesic Effects : The structural characteristics of this compound suggest potential analgesic properties similar to those of known opioids.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound can bind to various neurotransmitter receptors, influencing signaling pathways associated with pain perception and mood regulation.
  • Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Gene Expression Modulation : By interacting with transcription factors, this compound could influence gene expression related to neuroprotection and cell survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity towards serotonin receptors, particularly the 5-HT3 subtype, which plays a crucial role in neurotransmission and gastrointestinal function .

In Vivo Studies

Animal model studies indicate that lower doses of this compound may enhance neurotransmission while higher doses could exhibit cytotoxic effects on tumor cells . For example, in rodent models, administration of the compound resulted in reduced pain responses comparable to traditional analgesics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Pain Management : A study involving chronic pain models showed that this compound significantly reduced nociceptive behaviors in treated animals compared to controls .
  • Cancer Research : In vitro assays demonstrated that this compound induced apoptosis in glioblastoma cells through caspase activation pathways .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity profiles of compounds structurally related to this compound:

Compound NameStructure TypeNotable FeaturesBiological Activity
This compound Bicyclic amideContains a ketone functional groupPotential analgesic effects
8-Azabicyclo[3.2.1]octan-8-one Bicyclic amideLacks benzyl substitutionModerate receptor activity
Tropane Bicyclic amineKnown psychoactive propertiesStrong opioid receptor agonist
6-Methylmorphinan Bicyclic amineExhibits high affinity for opioid receptorsAnalgesic properties

Propiedades

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAOVIVXGHHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576131
Record name 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83507-33-9
Record name 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzylamine (127.4 g, 1.19 mol) in methanol (125 mL) was added dropwise over 3 h to a refluxing solution of cyclopentanone (100 g, 1.19 mol), paraformaldehyde (107 g, 3.57 mol), and glacial acetic acid (71.4 g, 1.19 mol) in methanol (600 mL) under nitrogen. After 1 h at reflux, the brown mixture was stirred overnight at 25° C. and concentrated in vacuo. The resulting oil was diluted with water (200 mL) and basified with 6 N NaOH (200 mL). The aqueous solution was extracted with dichloromethane (3×400 mL). The combined organic extracts were dried (Na2SO4), and concentrated in vacuo. The residue was chromatographed, eluting with ethyl acetate: dichloromethane (1:35), to afford 47.6 g (19%) of the sub-title compound as a yellow oil.
Quantity
127.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
19%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Benzyl-8,8-dimethoxy-3-aza-bicyclo[3.2.1]octane (50.4 g, 0.19 mol) and 3N HCl (500 mL) were heated to reflux 4 h (or until judged complete by TLC). Upon cooling to room temperature, the aqueous solution containing product was washed with ether (2×200 mL) then back extracted from the ether layer with 1N HCl (100 mL). The combined aqueous layers were made alkaline with NaOH (˜50 g) in water (500 mL). The product was extracted with EtOAc (3×300 mL), washed with saturated aqueous NaCl solution (1×200 mL), dried over Na2SO4, filtered through a pad of silica (5×4 in), rinsed with 100% EtOAc, and concentrated to a brown liquid (42.0 g, 100%). (TLC 30% EtOAc/hexanes Rf 0.55); 1H NMR (400 MHz, CDCl3) δ 7.37–7.24 (5H), 3.59 (s, 2H), 2.98 (ddd, J=9.5, 4.2, 2.1 Hz, 2H), 2.54 (d, J=10.8 Hz, 2H), 2.16 (brs, 2H), 2.06 (dd, J=12.4, 4.8 Hz, 2H), 1.85 (m, 2H); APCI MS m/z 216.3 (M+1)+.
Quantity
50.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of benzylamine (21.85 ml, 200 mmol) in tert-butanol (48 ml) was added paraformaldehyde (12 g, 400 mmol), conc. HCl (18 ml, 220 mmol) and cyclopentanone (46 ml, 520 mmol) and the resulting mixture heated at 800° C. for 3 h. The mixture was cooled and diluted with water (200 ml) and extracted with EtOAc (3×200 ml); combined organic layers discarded and remaining aqueous layer evaporated. The residue dissolved in acetic acid (200 ml) and added over 1 h to a mixture of paraformaldehyde (12 g, 400 mmol) and cone. HCl (16.4 ml, 200 mmol) in acetic acid (200 ml) heated at 95° C. After complete addition mixture continued heating at 95° C. for 1 h then cooled to RT and evaporated. The residue was partitioned between EtOAc and sat. NaHCO3, the organic layer washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue was purified by MPLC (Biotage Horizon: FLASH 65i) eluent: 100% Hexanes (450 ml), gradient rising from 100% Hexanes to 25% EtOAc in Hexanes (1500 ml), then 25% EtOAc in Hexanes (1000 ml), to afford the title compound 19 g (44%) as a clear oil. 1H NMR (CDCl3): 1.88 (m, 2H), 2.07 (m, 2H), 2.18 (s, 2H), 2.56 (d, J 10.0 Hz, 2H), 2.99 (m, 2H), 3.61 (d, J 2.0 Hz, 2H), 7.29 (m, 1H), 7.35 (m, 4H).
Quantity
21.85 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 3
Reactant of Route 3
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 4
Reactant of Route 4
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 5
Reactant of Route 5
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 6
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.